molecular formula C14H19N3OS B5883133 N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide

N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide

Cat. No.: B5883133
M. Wt: 277.39 g/mol
InChI Key: SFZVJJPDJPHMLA-UHFFFAOYSA-N
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Description

N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a pyridine ring and a cyclohexane carboxamide moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide typically involves the reaction of 5-methyl-2-aminopyridine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final thiourea derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines in vitro.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can interfere with various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
  • 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
  • N-[(5-methyl-2-pyridinyl)carbamothioyl]-4-nitrobenzamide

Uniqueness

N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide is unique due to its cyclohexane carboxamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-10-7-8-12(15-9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZVJJPDJPHMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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